molecular formula C11H15NO4 B13069634 5-((((Tetrahydrofuran-2-yl)methyl)amino)methyl)furan-2-carboxylic acid

5-((((Tetrahydrofuran-2-yl)methyl)amino)methyl)furan-2-carboxylic acid

Cat. No.: B13069634
M. Wt: 225.24 g/mol
InChI Key: MMFLYIAKXIYPOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((((Tetrahydrofuran-2-yl)methyl)amino)methyl)furan-2-carboxylic acid is an organic compound that features a furan ring substituted at the 2-position with a carboxylic acid group and a tetrahydrofuran-2-ylmethylamino group. This compound is of interest due to its unique structure, which combines the properties of both furan and tetrahydrofuran rings, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((((Tetrahydrofuran-2-yl)methyl)amino)methyl)furan-2-carboxylic acid typically involves the following steps:

    Formation of the Tetrahydrofuran-2-ylmethylamine Intermediate: This step involves the reaction of tetrahydrofuran with formaldehyde and ammonia to form tetrahydrofuran-2-ylmethylamine.

    Coupling with Furan-2-carboxylic Acid: The intermediate is then reacted with furan-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-((((Tetrahydrofuran-2-yl)methyl)amino)methyl)furan-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: 5-((((Tetrahydrofuran-2-yl)methyl)amino)methyl)furan-2-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-((((Tetrahydrofuran-2-yl)methyl)amino)methyl)furan-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers and other materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-((((Tetrahydrofuran-2-yl)methyl)amino)methyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: Lacks the tetrahydrofuran-2-ylmethylamino group.

    Tetrahydrofuran-2-ylmethylamine: Lacks the furan-2-carboxylic acid group.

    Furan-2,5-dicarboxylic acid: Contains an additional carboxylic acid group.

Uniqueness

5-((((Tetrahydrofuran-2-yl)methyl)amino)methyl)furan-2-carboxylic acid is unique due to its combination of furan and tetrahydrofuran rings, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

5-[(oxolan-2-ylmethylamino)methyl]furan-2-carboxylic acid

InChI

InChI=1S/C11H15NO4/c13-11(14)10-4-3-9(16-10)7-12-6-8-2-1-5-15-8/h3-4,8,12H,1-2,5-7H2,(H,13,14)

InChI Key

MMFLYIAKXIYPOL-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNCC2=CC=C(O2)C(=O)O

Origin of Product

United States

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